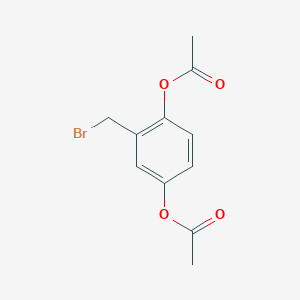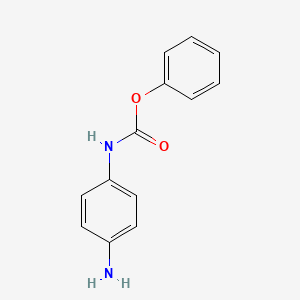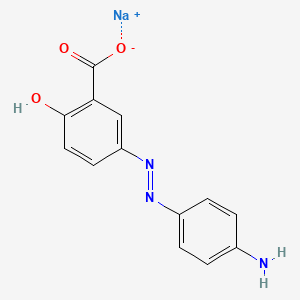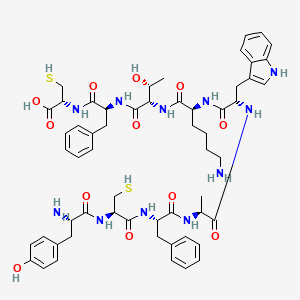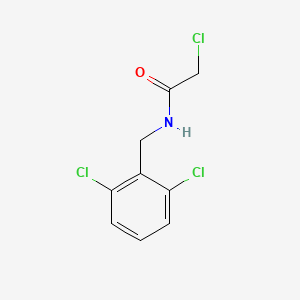
1,3-双(三苯基膦亚烷基)丙酮
描述
1,3-Bis(triphenylphosphoranylidene)acetone is an organophosphorus compound with the molecular formula C39H32P2. It is a derivative of acetone where two triphenylphosphoranylidene groups are attached to the central carbon atom. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and various chemical reactions.
科学研究应用
1,3-Bis(triphenylphosphoranylidene)acetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(triphenylphosphoranylidene)acetone can be synthesized through the reaction of triphenylphosphine with acetone in the presence of a base. The reaction typically involves the following steps:
Formation of the ylide: Triphenylphosphine reacts with a base such as sodium hydride to form the phosphonium ylide.
Condensation with acetone: The ylide then reacts with acetone to form 1,3-Bis(triphenylphosphoranylidene)acetone.
The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 1,3-Bis(triphenylphosphoranylidene)acetone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反应分析
Types of Reactions
1,3-Bis(triphenylphosphoranylidene)acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranylidene derivatives.
作用机制
The mechanism of action of 1,3-Bis(triphenylphosphoranylidene)acetone involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene groups can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but without the acetone backbone.
1,1-Bis(triphenylphosphoranylidene)ethane: Another similar compound with an ethane backbone instead of acetone.
Uniqueness
1,3-Bis(triphenylphosphoranylidene)acetone is unique due to its specific structure, which provides distinct reactivity and stability compared to other phosphoranylidene compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
属性
IUPAC Name |
1,3-bis(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMPPHZBBQKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)
